1-[(2,4-Dimethylphenyl)sulfonyl]piperidine-4-carbohydrazide
Description
1-[(2,4-Dimethylphenyl)sulfonyl]piperidine-4-carbohydrazide is a piperidine-based carbohydrazide derivative featuring a 2,4-dimethylphenylsulfonyl group at the 1-position of the piperidine ring. This compound has garnered interest in medicinal chemistry due to its structural versatility, which allows for modifications to optimize pharmacological properties such as solubility, binding affinity, and metabolic stability. Its core structure—a piperidine scaffold linked to a sulfonylaryl group and a carbohydrazide moiety—is shared with several analogs explored for enzyme inhibition (e.g., carbonic anhydrase, acetylcholinesterase) and receptor modulation.
Properties
IUPAC Name |
1-(2,4-dimethylphenyl)sulfonylpiperidine-4-carbohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3S/c1-10-3-4-13(11(2)9-10)21(19,20)17-7-5-12(6-8-17)14(18)16-15/h3-4,9,12H,5-8,15H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYKDMJIPVXBQSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NN)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(2,4-Dimethylphenyl)sulfonyl]piperidine-4-carbohydrazide involves several steps. One common method includes the reaction of 2,4-dimethylbenzenesulfonyl chloride with piperidine-4-carbohydrazide under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and yield .
Chemical Reactions Analysis
1-[(2,4-Dimethylphenyl)sulfonyl]piperidine-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as triethylamine, and catalysts like palladium on carbon . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(2,4-Dimethylphenyl)sulfonyl]piperidine-4-carbohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(2,4-Dimethylphenyl)sulfonyl]piperidine-4-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function . This interaction is mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces . The pathways involved depend on the specific biological context and the target proteins.
Comparison with Similar Compounds
Structural Features of the Target Compound
The compound’s molecular formula is C₁₃H₁₉N₃O₄S (molecular weight: 313.37 g/mol). Key structural elements include:
- Piperidine ring : Provides conformational rigidity.
- 2,4-Dimethylphenylsulfonyl group : Enhances lipophilicity and influences steric interactions.
- Carbohydrazide (-CONHNH₂) : Enables hydrogen bonding and metal coordination.
Comparison with Structural Analogs
Key Observations:
Positional isomerism: 2,4-Dimethyl substitution (target) may offer steric advantages over 3,4-dimethyl (QZ-4614) in binding pocket accommodation. Methoxy vs.
Synthetic Accessibility :
- Analogs with para-substituents (e.g., 4-methoxy in Compound 6) exhibit higher yields (64%) than meta-substituted analogs (39% for Compound 5).
- The target compound’s synthesis likely follows reductive amination protocols similar to those in, though specific yields are unreported.
Physicochemical Properties and Stability
- Stability : The target compound is listed as discontinued by CymitQuimica, possibly due to hydrolytic instability of the carbohydrazide group under physiological conditions.
Biological Activity
1-[(2,4-Dimethylphenyl)sulfonyl]piperidine-4-carbohydrazide is a synthetic compound with significant potential in various biological applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₄H₂₁N₃O₃S
- Molecular Weight : 311.40 g/mol
- CAS Number : 898137-79-6
- IUPAC Name : 1-(2,4-dimethylphenyl)sulfonylpiperidine-4-carbohydrazide
The compound features a piperidine ring substituted with a sulfonyl group and a carbohydrazide moiety, which contributes to its biological activity.
This compound exhibits its biological effects primarily through interaction with specific proteins and enzymes. The sulfonyl group enhances binding affinity to various molecular targets, potentially leading to enzyme inhibition or modulation of protein functions.
Pharmacological Effects
Research indicates that compounds structurally related to 1-[(2,4-Dimethylphenyl)sulfonyl]piperidine derivatives are associated with several pharmacological activities:
- Antibacterial Activity : Similar compounds have shown efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus.
- Enzyme Inhibition : Studies on related piperidine derivatives demonstrate inhibition of key enzymes such as acetylcholinesterase (AChE) and urease, which are critical in neurodegenerative diseases and urinary tract infections respectively.
- Anticancer Properties : Some derivatives exhibit cytotoxic effects against cancer cell lines, suggesting potential in cancer chemotherapy.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1-[(2,4-Dimethylphenyl)sulfonyl]piperidine-4-carboxamide | Structure | Antibacterial and anticancer |
| 1-(4-Chlorophenyl)sulfonylpiperidine derivatives | Structure | Antibacterial and enzyme inhibition |
Study on Antibacterial Activity
A study published in the Brazilian Journal of Pharmaceutical Sciences evaluated the antibacterial activity of synthesized piperidine derivatives. The results indicated that compounds similar to this compound exhibited significant inhibition against Salmonella Typhi and Pseudomonas aeruginosa, highlighting their potential in treating bacterial infections .
Enzyme Inhibition Research
Research focusing on enzyme inhibition demonstrated that piperidine-based compounds effectively inhibited AChE activity. This suggests their potential use in treating conditions like Alzheimer's disease by preventing the breakdown of acetylcholine .
Anticancer Activity Evaluation
In vitro studies have shown that certain piperidine derivatives can induce apoptosis in cancer cell lines. For instance, compounds with similar structural features to this compound were tested against A431 and HT29 cell lines, revealing IC50 values lower than those of standard chemotherapeutics like doxorubicin .
Q & A
Q. How should researchers validate enzyme inhibition data for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
